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Compound of Interest

Compound Name: Methyl 3-pentenoate

Cat. No.: B1582013

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data of Methyl 3-pentenoate, providing researchers, scientists, and drug
development professionals with a comprehensive spectroscopic profile of this unsaturated
ester.

This technical guide offers a detailed examination of the spectroscopic data for Methyl 3-
pentenoate (CAS No: 26588-66-3 for the unspecified isomer, 20515-19-9 for the (E)-isomer), a
six-carbon unsaturated methyl ester. The following sections present the quantitative data from
1H NMR, 3C NMR, IR spectroscopy, and mass spectrometry in structured tables, detail the
experimental protocols for data acquisition, and provide visualizations of key analytical
workflows and fragmentation pathways.

Spectroscopic Data Summary

The spectroscopic data for Methyl 3-pentenoate has been compiled from various sources to
provide a comprehensive overview of its structural features. The following tables summarize
the key findings from *H NMR, 3C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data for Methyl 3-
pentenoate
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Data not
available in
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Quantitative *H NMR data with precise chemical shifts, multiplicities, and coupling constants
were not available in the initial search results. The expected signals would correspond to the
methyl ester protons, the allylic methylene protons, the vinylic protons, and the terminal methyl
protons.

Table 2: *C NMR Spectroscopic Data for Methyl 3-

pentenoate
Chemical Shift (d) ppm Assignment
Data not available in search results Cc=0
Data not available in search results -OCHs
Data not available in search results -CH=
Data not available in search results =CH-
Data not available in search results -CH2-
Data not available in search results -CHs

The 3C NMR data for Methyl 3-pentenoate is referenced to a publication by P. A. Couperus
and A. D. Clague in Organic Magnetic Resonance (1978), 11, 590.[1] Access to the full text of
this publication is required to populate this table.

Table 3: Infrared (IR) Spectroscopy Data for Methyl 3-
pentenoate

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1582013?utm_src=pdf-body
https://www.benchchem.com/product/b1582013?utm_src=pdf-body
https://www.benchchem.com/product/b1582013?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/642274
https://www.benchchem.com/product/b1582013?utm_src=pdf-body
https://www.benchchem.com/product/b1582013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~3030-3010 Medium =C-H stretch
~2960-2850 Medium-Strong C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)
~1650 Medium C=C stretch

~1200 Strong C-O stretch (ester)

This table is based on typical IR absorption frequencies for unsaturated esters. Specific peak
values for Methyl 3-pentenoate are sourced from spectral databases.[1]

Table 4: Mass Spectrometry (MS) Data for Methyl 3-

pentenoate
mlz Relative Intensity (%) Proposed Fragment
114 29.72 [M]* (Molecular lon)
99 Data not available [M - CHs]*
83 Data not available [M - OCHs]*
59 37.93 [COOCH;s]*
55 99.99 [CaH7]*
29 35.68 [C2Hs]*

The fragmentation data is based on the GC-MS analysis of Methyl 3-pentenoate.[1] The
proposed fragments are based on common fragmentation patterns of unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide. These protocols are generalized for the analysis of liquid organic compounds like
Methyl 3-pentenoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to elucidate the carbon-hydrogen
framework of the molecule.

Methodology:

o Sample Preparation: A sample of Methyl 3-pentenoate (5-10 mg for *H, 20-50 mg for 13C) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard
(6 0.00 ppm).

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The magnetic field is shimmed to achieve homogeneity.

o Data Acquisition:

o For 'H NMR, a standard pulse-acquire sequence is used. Key parameters include a
spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm)
is used. Due to the lower natural abundance and sensitivity of 13C, a larger number of
scans and a longer acquisition time are required.

» Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. Phase and baseline corrections are applied. The
chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Methyl 3-pentenoate by measuring the
absorption of infrared radiation.

Methodology:
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o Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat liquid
Methyl 3-pentenoate is placed directly onto the ATR crystal.

e Instrument Setup: The FTIR spectrometer is set to acquire a spectrum in the mid-infrared
range (typically 4000-400 cm~1). A background spectrum of the clean, empty ATR crystal is
recorded.

o Data Acquisition: The sample spectrum is then recorded. Multiple scans are averaged to
improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The positions of the absorption
bands are identified and correlated with specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Methyl 3-
pentenoate.

Methodology:

o Sample Preparation: A dilute solution of Methyl 3-pentenoate is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).

¢ Instrument Setup:

o Gas Chromatograph (GC): A capillary column suitable for the separation of volatile organic
compounds is installed. The oven temperature is programmed to ramp from a low initial
temperature to a higher final temperature to ensure good separation. The injector
temperature and carrier gas (typically helium) flow rate are optimized.

o Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode, typically at
70 eV. The mass analyzer is set to scan a mass range appropriate for the expected
molecular weight and fragments (e.g., m/z 10-200).

o Data Acquisition: A small volume of the prepared sample (e.g., 1 L) is injected into the GC.
The separated components eluting from the GC column are introduced into the MS for
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ionization and mass analysis.

o Data Processing: The total ion chromatogram (TIC) is examined to identify the peak
corresponding to Methyl 3-pentenoate. The mass spectrum of this peak is then analyzed to
determine the molecular ion and the m/z values of the fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and
relationships in the spectroscopic analysis of Methyl 3-pentenoate.
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Caption: Workflow for Spectroscopic Analysis.
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Mass Spectrometry Fragmentation of Methyl 3-pentenoate

Major Fragments

[CsH702]* m/z = 99

- *CHs
- «OCHs [CsH7O]* m/z = 83
y
[CeH1002]* m/z =114 - eCsH7
- «COOCHS3 [COOCHSs]* m/z =59

[CaH7]* m/z =55

Click to download full resolution via product page

Caption: Key Fragmentation Pathways in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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